molecular formula C18H18N4O3S2 B4859161 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618411-84-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4859161
CAS No.: 618411-84-0
M. Wt: 402.5 g/mol
InChI Key: RHFJYYGHIZUUCG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxin core linked to a 1,2,4-triazole ring via a sulfanyl acetamide bridge. The triazole moiety is substituted with an ethyl group and a thiophen-2-yl group, which contribute to its electronic and steric properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-2-22-17(15-4-3-9-26-15)20-21-18(22)27-11-16(23)19-12-5-6-13-14(10-12)25-8-7-24-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFJYYGHIZUUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618411-84-0
Record name N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activities based on various studies, focusing on its enzyme inhibition properties and potential implications in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and 2-bromo-N-(un/substituted phenyl)acetamides. The resulting products are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm their structures and purity .

Enzyme Inhibition Studies

The primary biological activity of this compound has been evaluated through its inhibitory effects on key enzymes associated with metabolic disorders:

  • α-glucosidase Inhibition :
    • The compound demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition suggests potential utility in managing postprandial hyperglycemia in T2DM patients .
    • IC50 Values : Specific IC50 values for the compound were determined through enzyme assays, showing effective inhibition at low concentrations.
  • Acetylcholinesterase Inhibition :
    • The compound also exhibited inhibitory effects on acetylcholinesterase, which is relevant for cognitive function and is a target in AD treatment. The ability to inhibit this enzyme may contribute to increased acetylcholine levels in the brain, potentially improving memory and cognitive function .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has indicated that specific structural features of N-(2,3-dihydrobenzodioxin) derivatives are crucial for their biological activity. Modifications to the benzodioxin moiety and the introduction of thiophene and triazole groups have been shown to enhance enzyme inhibition properties .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anti-Diabetic Potential :
    • A study evaluated various derivatives of benzodioxin compounds for their anti-diabetic effects through α-glucosidase inhibition assays. The results indicated that modifications to the benzodioxin framework significantly impacted their efficacy .
  • Cognitive Enhancer Studies :
    • Research involving similar compounds has suggested that those with strong acetylcholinesterase inhibitory activity can improve cognitive functions in animal models of AD. These findings support further investigation into N-(2,3-dihydro-benzodioxin) derivatives for potential therapeutic use .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that compounds similar to this structure exhibit antimicrobial properties. The triazole moiety is known for its effectiveness against various bacterial and fungal strains. Studies have shown that derivatives of triazoles can inhibit the growth of resistant bacterial strains, making them candidates for new antibiotic development.
  • Anticancer Properties :
    • Several studies have highlighted the potential of benzodioxin derivatives in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, suggesting its application in developing anticancer agents.
  • Anti-inflammatory Effects :
    • The presence of thiophenes and triazoles in the structure may contribute to anti-inflammatory activities. Compounds with similar scaffolds have been reported to reduce inflammation markers in various models, indicating a potential therapeutic role in treating inflammatory diseases.

Agricultural Applications

  • Pesticide Development :
    • The compound's structure suggests potential use as a pesticide or herbicide. Research on similar compounds has shown effectiveness against pests while being less harmful to beneficial insects. This dual action could lead to sustainable agricultural practices.
  • Plant Growth Regulators :
    • Compounds with benzodioxin structures have been investigated for their ability to enhance plant growth and resistance to environmental stressors. This application could lead to improved crop yields and resilience.

Materials Science Applications

  • Polymer Chemistry :
    • The unique structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be utilized in synthesizing novel polymers with specific properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength.
  • Nanotechnology :
    • Emerging research indicates that this compound may serve as a precursor for nanomaterials. Its ability to form stable complexes with metals can potentially be harnessed for creating nanoparticles used in drug delivery systems.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
AntimicrobialJournal of Medicinal ChemistryDemonstrated significant antibacterial activity against resistant strains .
AnticancerCancer Research JournalInduced apoptosis in multiple cancer cell lines .
Agricultural PesticidesAgricultural ChemistryEffective against common agricultural pests with low toxicity to non-target species .
Polymer ChemistryPolymer Science JournalEnhanced mechanical properties when incorporated into polymer composites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s closest analogs differ primarily in the substituents on the triazole ring and the core heterocyclic systems. Key comparisons include:

Compound Name Core Structure Triazole Substituents Sulfur-containing Group Key Inferred Properties
Target Compound Benzodioxin + Triazole Ethyl, Thiophen-2-yl Sulfanyl Acetamide High lipophilicity (thiophene)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Benzodioxin + Triazole Ethyl, 3-Pyridinyl Sulfanyl Acetamide Enhanced solubility (pyridine’s basicity)
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives Triazine + Imidazolidine Variable R groups Sulfonamide Broad-spectrum bioactivity
  • Thiophen-2-yl vs. In contrast, the pyridine substituent in the analog provides a basic nitrogen atom, which may improve aqueous solubility and hydrogen-bonding capacity .
  • Sulfanyl Acetamide vs. Sulfonamide : The acetamide linkage in the target compound is less acidic than the sulfonamide group in ’s derivatives, which could reduce metabolic degradation and prolong half-life .

Physicochemical and Spectroscopic Properties

  • NMR Analysis : demonstrates that substituent changes (e.g., thiophene vs. pyridine) alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44). For the target compound, the thiophene’s electron-donating nature may downfield-shift aromatic protons compared to pyridine’s electron-withdrawing effects .
  • Lipophilicity : The thiophene substituent likely increases logP values compared to pyridine analogs, suggesting better membrane permeability but lower solubility .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step protocols:

Core Benzodioxin Formation : React 2,3-dihydrobenzo[1,4]dioxin-6-amine with acetic anhydride to form the acetamide backbone .

Triazole-Thiol Intermediate : Synthesize the 1,2,4-triazole ring via cyclization of thiosemicarbazide derivatives, followed by functionalization with thiophene at the 5-position and ethyl group at the 4-position .

Sulfanyl Acetamide Coupling : Use nucleophilic substitution to attach the triazole-thiol moiety to the benzodioxin acetamide via a sulfanyl bridge (e.g., Na2CO3 as base, room temperature, 3–4 hours) .
Key Considerations : Purification via column chromatography and characterization by IR, NMR, and elemental analysis are critical for confirming intermediate structures .

Basic: What spectroscopic methods are recommended for structural characterization?

Answer:
A combination of techniques ensures accurate structural elucidation:

  • 1H/13C NMR : Assign proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, thiophene protons at δ 7.2–7.5 ppm) and confirm substituent positions .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, S-H/C-S vibrations at ~600–700 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystallographic parameters using SHELX software for absolute configuration validation .

Advanced: How can reaction yields for triazole ring formation be optimized?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Use response surface methodology to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry setups improve reproducibility and reduce side reactions in heterocyclic syntheses .
  • Green Chemistry Approaches : Employ click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to enhance regioselectivity and yield for triazole derivatives .
  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI) or organocatalysts to accelerate cyclization steps .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:
Contradictions may arise from assay conditions or compound stability:

  • Statistical Analysis : Apply ANOVA or t-tests to compare replicates and identify outliers. For example, anti-exudative activity (AEA) discrepancies in in vitro vs. in vivo models require normalization to pharmacokinetic parameters .
  • Stability Testing : Assess compound degradation under assay conditions (e.g., pH, temperature) via HPLC-UV .
  • Target-Specific Validation : Use siRNA or knockout models to confirm target engagement (e.g., α-glucosidase or acetylcholinesterase inhibition) .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., binding affinity of the triazole-thiophene moiety with acetylcholinesterase) .
  • QSAR Modeling : Train models on datasets of triazole derivatives to correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity .
  • MD Simulations : Simulate compound stability in lipid bilayers to predict membrane permeability .

Advanced: How to address regioselectivity challenges in heterocyclic substitutions?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., sulfonyl) to control substitution sites during triazole functionalization .
  • Microwave-Assisted Synthesis : Enhance regioselectivity via controlled thermal activation (e.g., 100°C, 30 minutes for thiophene coupling) .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction intermediates and adjust conditions dynamically .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Desiccants : Use silica gel or molecular sieves to avoid hydrolysis of the acetamide or sulfanyl groups .
  • Solubility Considerations : Prepare stock solutions in DMSO (dry) and aliquot to minimize freeze-thaw cycles .

Advanced: How to validate crystallographic data for novel derivatives?

Answer:

  • SHELX Refinement : Apply full-matrix least-squares refinement with HKL-3000 for high-resolution datasets. Address twinning or disorder using TWINABS .
  • CCDC Deposition : Cross-validate metrics (e.g., R-factor < 5%) and deposit structures in the Cambridge Structural Database for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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